molecular formula C20H20O3 B14186917 2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione

2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione

Cat. No.: B14186917
M. Wt: 308.4 g/mol
InChI Key: RFNRXODDONSHBB-UHFFFAOYSA-N
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Description

2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of an oxane ring and two phenyl groups attached to a propane-1,3-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione typically involves the reaction of benzaldehyde with acetone in the presence of a base to form dibenzylideneacetone. This intermediate is then subjected to a cyclization reaction with ethylene glycol under acidic conditions to form the oxane ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens and nitrating agents are used for substitution reactions on the phenyl rings.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical compounds.

Mechanism of Action

The mechanism of action of 2-(Oxan-2-yl)-1,3-diphenylpropane-1,3-dione involves its interaction with specific molecular targets. The compound can form complexes with metal ions, influencing various biochemical pathways. Its diketone structure allows it to participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The presence of both an oxane ring and two phenyl groups attached to a propane-1,3-dione backbone makes this compound unique.
  • Its ability to undergo various chemical reactions and form complexes with metal ions distinguishes it from other similar compounds.

Properties

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

2-(oxan-2-yl)-1,3-diphenylpropane-1,3-dione

InChI

InChI=1S/C20H20O3/c21-19(15-9-3-1-4-10-15)18(17-13-7-8-14-23-17)20(22)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2

InChI Key

RFNRXODDONSHBB-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)C(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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